Magnesium ammonium phosphate hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

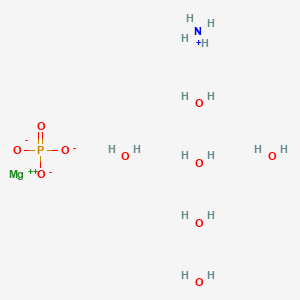

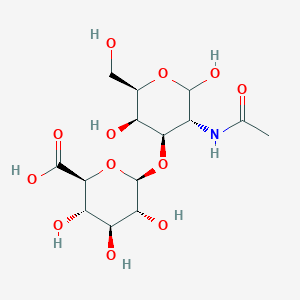

Ammonium magnesium phosphate hexahydrate is a hydrate that is the hexahydrate form of ammonium magnesium phosphate. It is a constituent of urinary calculi. It has a role as a fertilizer. It is a hydrate and a phosphate mineral. It contains an ammonium magnesium phosphate.

The mineral magnesium ammonium phosphate with the formula NH4MgPO4. It is associated with urea-splitting organisms in a high magnesium, high phosphate, alkaline environment. Accumulation of crystallized struvite is found in the urinary tract as struvite CALCULI and as scale on sewage system equipment and wastewater pipes.

Applications De Recherche Scientifique

Wastewater Treatment and Fertilizer Production

- Struvite as a Slow-Release Fertilizer : MAP, known as struvite, is used to recover ammonia from industrial wastewater. It serves as a slow-releasing fertilizer, making it beneficial for agricultural applications. The use of bittern, a by-product of salt manufacture, as a low-cost magnesium source for struvite production has been investigated (Diwani, Rafie, Ibiari, & El-Aila, 2007).

- Recovery from Poultry Manure Wastewater : MAP precipitation is effective in recovering high-strength ammonium nitrogen from poultry manure wastewater, further confirming its use as a valuable slow-release fertilizer for agriculture (Yetilmezsoy & Sapci-Zengin, 2009).

Material Science and Engineering

- In Cement and Construction : MAP is a major component in magnesium phosphate cements (MPCs), widely used in civil engineering due to properties like fast setting and early strength acquisition. These cements have potential biomedical applications, such as in hard tissue repair (Mestres & Ginebra, 2011).

- Chemical Properties at High Temperatures : The behavior of MAP when heated to high temperatures has been studied. It transitions from an amorphous phase to crystalline magnesium pyrophosphate, a process that may be relevant to various industrial applications (Sutor & Wooley, 1968).

Environmental Applications

- Phosphorus Recovery from Wastewater : MAP formation and recovery from wastewater is significant in addressing phosphorus depletion issues. The process of MAP crystallization, purification, and reuse as a sustainable agriculture fertilizer has been explored extensively (Liu, Kumar, Kwag, & Ra, 2013).

- Enhanced Electrochemical Phosphate Recovery : Electrochemical recovery of phosphorus as struvite from wastewater is an innovative method. This approach could potentially address the limitations of rock phosphate availability (Sultana & Greenlee, 2022).

Propriétés

Numéro CAS |

15490-91-2 |

|---|---|

Formule moléculaire |

H8MgNO5P |

Poids moléculaire |

157.35 g/mol |

Nom IUPAC |

azanium;magnesium;phosphate;hexahydrate |

InChI |

InChI=1S/Mg.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2 |

Clé InChI |

GPRIZNLSWFHDBB-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Mg+2] |

SMILES canonique |

N.O.OP(=O)(O)O.[Mg] |

| 13478-16-5 | |

Numéros CAS associés |

7785-21-9 (H3PO4-ammonium-magnesium[1:1:1]) |

Synonymes |

Ammonium Magnesium Phosphate Crystals, Struvite dittmarite magnesium ammonium phosphate magnesium ammonium phosphate hexahydrate magnesium ammonium phosphate monohydrate struvite struvite (H3PO4-NH4-Mg (1:1:1)) Struvite Crystals |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)

![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)

![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)

![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)